molecular formula C18H18N4O B2700318 2-(4-vinylbenzyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one CAS No. 1795491-65-4

2-(4-vinylbenzyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one

Cat. No.: B2700318
CAS No.: 1795491-65-4
M. Wt: 306.369
InChI Key: HAOKBIYEGUKOKO-UHFFFAOYSA-N
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Description

1,2,4-Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure with the general formula C3H3N3 . They and their derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .


Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives has been reported in various studies . For instance, Sztanke et al. reported the synthesis, structure elucidation, and identification of antitumoral properties of novel fused 1,2,4-triazine aryl derivatives .


Molecular Structure Analysis

The 2H-[1,2,4]triazino[4,5-b]indazol-1-one molecule, a structural class to which your compound belongs, contains a total of 22 bonds. There are 16 non-H bonds, 12 multiple bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 amidine derivative, and 1 Pyrazole .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazine derivatives are diverse and depend on the specific substituents present in the molecule .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Some novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized and exhibited good or moderate activities against test microorganisms. This indicates potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Microwave-Assisted Synthesis for Anticancer Agents

Rapid synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one under microwave irradiation led to the creation of new compounds with some showing activity as cytotoxic agents against different cancer cell lines, indicating a route for the development of novel anticancer drugs (Saad et al., 2011).

Phosphodiesterase Type 4 Inhibitors

A study introduced a new class of potent phosphodiesterase type 4 inhibitors, showcasing the potential for treating conditions associated with inflammation and other related diseases (Raboisson et al., 2003).

Enzyme-Mimic Molecular Imprinting Polymers

Enzyme-mimic molecular imprinting polymers (MIPs) with a specific focus on organophosphorus pesticide pollutants elimination were developed, showing higher catalytic hydrolysis activity compared to the substrate's self-hydrolysis. This research illustrates the potential for creating effective bioremediation agents (Wang et al., 2019).

Selective Extraction of Americium(III)

Studies on new hydrophobic, tridentate nitrogen heterocyclic reagents for the selective extraction of americium(III) from europium(III) in nitric acid suggest applications in nuclear waste management and the reprocessing of nuclear fuel (Hudson et al., 2006).

Mechanism of Action

The mechanism of action of 1,2,4-triazine derivatives can vary widely depending on their specific structures and the biological targets they interact with .

Future Directions

The future directions in the research of 1,2,4-triazine derivatives are likely to involve the synthesis of novel derivatives with improved biological activities and lower side effects .

Properties

IUPAC Name

2-[(4-ethenylphenyl)methyl]-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-2-13-7-9-14(10-8-13)11-21-18(23)17-15-5-3-4-6-16(15)20-22(17)12-19-21/h2,7-10,12H,1,3-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOKBIYEGUKOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CN2C(=O)C3=C4CCCCC4=NN3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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